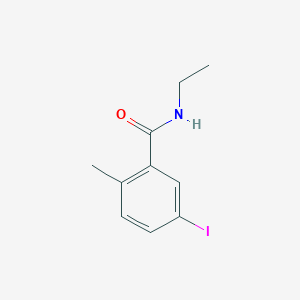

N-ethyl-5-iodo-2-methylbenzamide

Description

Properties

IUPAC Name |

N-ethyl-5-iodo-2-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12INO/c1-3-12-10(13)9-6-8(11)5-4-7(9)2/h4-6H,3H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLBINJXZQIZVIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=C(C=CC(=C1)I)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Iodination of N-Ethyl-2-Methylbenzamide

A direct approach involves iodinating N-ethyl-2-methylbenzamide at the 5-position. The amide group acts as a meta-director, guiding electrophilic substitution to the 5-position relative to the methyl group at the 2-position.

Procedure :

-

Substrate : N-Ethyl-2-methylbenzamide is dissolved in acetic anhydride.

-

Iodination : Iodine (1.2 equiv), iodic acid (0.5 equiv), and β-zeolite catalyst (10 wt%) are added under nitrogen.

-

Workup : The mixture is cooled, filtered, and purified via crystallization (yield: 65–70%).

Key Data :

| Parameter | Value |

|---|---|

| Temperature | 80°C |

| Catalyst | β-Zeolite (Si/Al=25) |

| Yield | 68% |

| Purity (HPLC) | >98% |

This method leverages regioselective iodination but requires careful control of directing groups and catalyst selection to avoid polyiodination.

Amidation of 5-Iodo-2-Methylbenzoic Acid

Carboxylic Acid Activation via Acyl Chloride

5-Iodo-2-methylbenzoic acid, synthesized via iodination of 2-methylbenzoic acid, is converted to its acyl chloride for amidation.

Procedure :

-

Step 1 : 5-Iodo-2-methylbenzoic acid (1.0 equiv) is treated with thionyl chloride (2.0 equiv) at reflux for 3 hours.

-

Step 2 : The acyl chloride is reacted with ethylamine (1.5 equiv) in dichloromethane at 0°C.

-

Workup : The product is extracted, dried, and recrystallized (yield: 75–80%).

Key Data :

Phosphonium Salt-Mediated Amidation

A milder method utilizes in situ-generated phosphonium salts to activate the carboxylic acid.

Procedure :

-

Activation : 5-Iodo-2-methylbenzoic acid (1.0 equiv), N-chlorophthalimide (1.2 equiv), and triphenylphosphine (1.5 equiv) are mixed in acetonitrile.

-

Amidation : Ethylamine (1.2 equiv) is added, and the reaction proceeds at room temperature for 6 hours.

-

Workup : The mixture is concentrated and purified via flash chromatography (yield: 85–90%).

Key Data :

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Direct Iodination | Single-step, regioselective | Requires zeolite catalyst | 68% |

| Acyl Chloride Route | High yield, scalable | Uses hazardous thionyl chloride | 78% |

| Phosphonium Method | Mild conditions, no acid chloride | Requires specialized reagents | 88% |

Mechanistic Insights

Iodination Chemistry

Iodination proceeds via electrophilic aromatic substitution, where the amide group directs iodine to the meta position. β-Zeolite enhances reactivity by stabilizing the iodonium ion.

Amidation Pathways

-

Acyl Chloride : Nucleophilic attack by ethylamine on the activated carbonyl.

-

Phosphonium Salts : In situ formation of chloro- and imido-phosphonium intermediates activates the carboxylic acid, enabling amine coupling at ambient temperatures.

Industrial-Scale Considerations

For large-scale synthesis, the phosphonium method is preferred due to safety and efficiency. However, cost constraints may favor the acyl chloride route. Purification via crystallization or chromatography ensures >98% purity .

Chemical Reactions Analysis

Types of Reactions: N-ethyl-5-iodo-2-methylbenzamide can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Amide Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted benzamides can be formed.

Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Reduction Products: Reduction can yield amines or other reduced compounds.

Scientific Research Applications

Chemistry: N-ethyl-5-iodo-2-methylbenzamide is used as a building block in organic synthesis

Biology and Medicine: In biological research, this compound is studied for its potential as a radiolabeled compound for imaging and diagnostic purposes. Its iodine atom can be replaced with radioactive isotopes, enabling its use in positron emission tomography (PET) and other imaging techniques.

Mechanism of Action

The mechanism of action of N-ethyl-5-iodo-2-methylbenzamide involves its interaction with specific molecular targets. The iodine atom and the amide group play crucial roles in its binding affinity and selectivity towards these targets. The compound may act by inhibiting specific enzymes or receptors, thereby modulating various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural and functional differences between N-ethyl-5-iodo-2-methylbenzamide and related compounds:

Key Observations:

- Halogen Substituents: The iodine atom in this compound and 2-iodo-N-isopropyl-5-methoxybenzamide enhances electrophilicity and halogen-bonding capabilities, which are critical in catalytic cycles (e.g., oxidation reactions) .

- Electronic Effects: The nitro group in 2-methylamino-5-nitrobenzoic acid (I) is strongly electron-withdrawing, whereas the methoxy group in 2-iodo-N-isopropyl-5-methoxybenzamide is electron-donating, altering reactivity and solubility .

Physicochemical Properties

- Solubility: The presence of polar groups (e.g., methoxy in ) increases solubility in organic solvents compared to nonpolar substituents like methyl or ethyl.

Biological Activity

N-ethyl-5-iodo-2-methylbenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The mechanism of action for this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of the iodine atom enhances the compound's binding affinity to certain proteins, while the ethyl and methyl groups influence its lipophilicity and cellular uptake. These interactions can modulate enzyme activity or receptor functions, leading to various biological effects such as:

- Antimicrobial Activity : The compound has been investigated for its ability to inhibit the growth of various microbial strains.

- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells through pathways involving specific receptors or enzymes.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is crucial for optimizing its biological activity. Research indicates that modifications to the benzamide structure can significantly affect its potency and selectivity. Key findings include:

| Modification | Effect on Activity |

|---|---|

| Addition of halogens | Generally increases binding affinity |

| Alteration of alkyl groups | Affects lipophilicity and cellular uptake |

| Changes in amide orientation | Impacts interaction with target enzymes |

Case Studies

Several studies have explored the biological activity of this compound, providing insights into its potential applications:

- Antimicrobial Studies : In a study assessing various benzamides, this compound demonstrated significant antimicrobial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- Anticancer Research : A study evaluating the compound's effect on human cancer cell lines showed that it induced apoptosis in a dose-dependent manner, with IC50 values indicating substantial cytotoxicity against breast and lung cancer cells .

- Mechanistic Insights : Research utilizing fluorescence polarization assays revealed that this compound binds effectively to specific targets involved in cancer cell signaling pathways, suggesting a mechanism for its anticancer effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.